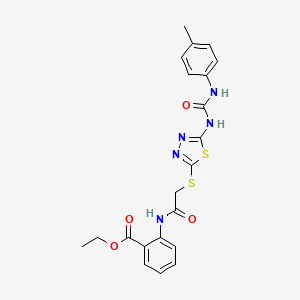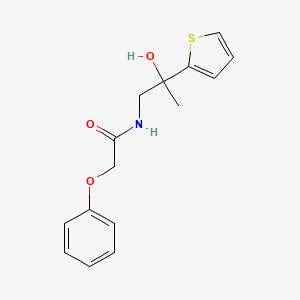
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, which could be achieved through a reaction between a carboxylic acid and an amine . The thiophene ring could be formed through a variety of methods, including electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amide group would likely result in a planar structure around the amide due to the resonance of the carbonyl and nitrogen lone pair electrons . The thiophene and phenyl rings are aromatic and planar, contributing to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group is typically quite stable but can undergo hydrolysis under acidic or basic conditions . The thiophene ring is aromatic and can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility in water. The aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique
Chemoselective Acetylation in Antimalarial Drug Synthesis
Research into chemoselective acetylation processes, such as the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, highlights the importance of specific chemical transformations in drug development. These processes involve catalysts like Novozym 435 to carry out acetylation, underscoring the potential role of similar compounds in facilitating chemical reactions essential for creating therapeutic agents (Magadum & Yadav, 2018).
Antioxidant and Radical Scavenging Activities
Studies on phenolic derivatives, including acetaminophen and salicylate, emphasize the role of phenolic compounds in inhibiting lipid peroxidation and acting as peroxyl radical scavengers. These compounds exhibit significant antioxidant efficiencies, which can be crucial in designing molecules with potential therapeutic benefits, especially in conditions related to oxidative stress (Dinis, Maderia, & Almeida, 1994).
Synthesis of Novel Compounds for Antimicrobial and Antimalarial Activity
The synthesis of novel compounds, such as benzothiazole-substituted β-lactam hybrids, demonstrates the continuous search for new antimicrobial and antimalarial agents. These studies reveal the potential of structurally diverse compounds to address global health challenges, including resistance to existing drugs. The incorporation of specific functional groups can lead to compounds with enhanced biological activity, suggesting possible research directions for compounds like N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide in antimicrobial and antimalarial research (Alborz et al., 2018).
Application in Synthesis and Biological Evaluation
The exploration of isoxazole derivatives for their analgesic and antimicrobial activities showcases the diverse potential of chemical compounds in developing new therapeutic agents. Such research underlines the significance of novel synthetic routes and compound evaluation in discovering drugs with specific biological activities (Sahu et al., 2009).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-20-13)11-16-14(17)10-19-12-6-3-2-4-7-12/h2-9,18H,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQJWLXVXUCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

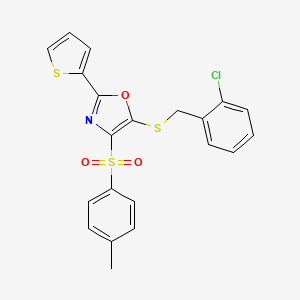
![4-fluoro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2457314.png)
![Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2457315.png)


![(3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2457319.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2457320.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2457321.png)
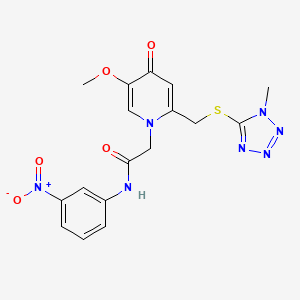
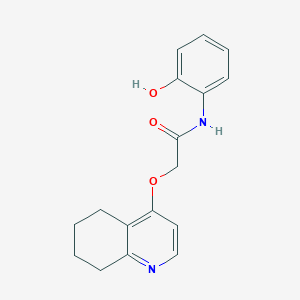
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2457324.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2457326.png)
